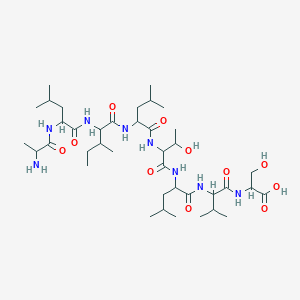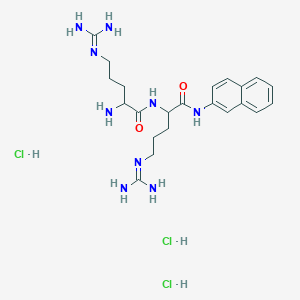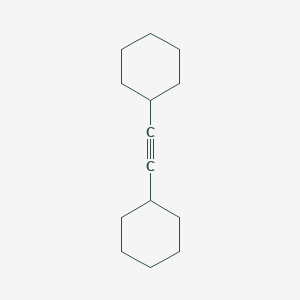![molecular formula C9H13ClO4 B12110267 5-Chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol](/img/structure/B12110267.png)
5-Chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2aS,4abeta,7abeta,7bbeta)-Octahydro-3alpha-chloro-2H-1,7-dioxacyclopenta[cd]indene-2abeta,4beta-diol is a complex organic compound characterized by its unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2aS,4abeta,7abeta,7bbeta)-Octahydro-3alpha-chloro-2H-1,7-dioxacyclopenta[cd]indene-2abeta,4beta-diol typically involves multiple steps, including cyclization and chlorination reactions. The starting materials are often simple organic compounds that undergo a series of transformations under controlled conditions to yield the final product. Common reagents used in these reactions include chlorinating agents and catalysts that facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2aS,4abeta,7abeta,7bbeta)-Octahydro-3alpha-chloro-2H-1,7-dioxacyclopenta[cd]indene-2abeta,4beta-diol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2aS,4abeta,7abeta,7bbeta)-Octahydro-3alpha-chloro-2H-1,7-dioxacyclopenta[cd]indene-2abeta,4beta-diol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of various biological processes.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. Research may focus on their ability to interact with specific molecular targets, such as enzymes or receptors, to develop new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of (2aS,4abeta,7abeta,7bbeta)-Octahydro-3alpha-chloro-2H-1,7-dioxacyclopenta[cd]indene-2abeta,4beta-diol involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2aS,4abeta,7abeta,7bbeta)-Octahydro-3alpha-chloro-2H-1,7-dioxacyclopenta[cd]indene-2abeta,4beta-diol: This compound is unique due to its specific structural features and reactivity.
Other Dioxacyclopentaindene Derivatives: These compounds share similar structural motifs but may differ in their functional groups and reactivity.
Uniqueness
The uniqueness of (2aS,4abeta,7abeta,7bbeta)-Octahydro-3alpha-chloro-2H-1,7-dioxacyclopenta[cd]indene-2abeta,4beta-diol lies in its specific arrangement of atoms and the presence of the chloro and diol functional groups
Propriétés
IUPAC Name |
5-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO4/c10-7-6(11)4-1-2-13-8-5(4)9(7,12)3-14-8/h4-8,11-12H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZRLVSQPBQNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C3C1C(C(C3(CO2)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
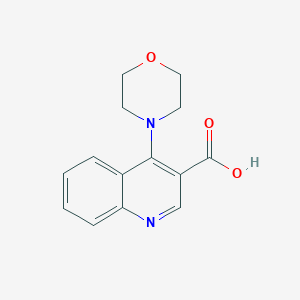
![Ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110199.png)
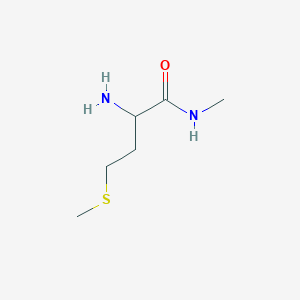

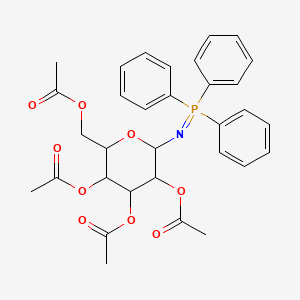
![(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12110217.png)
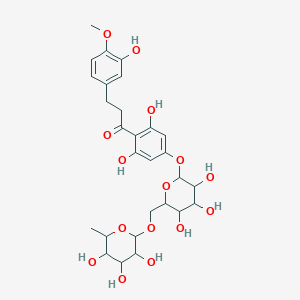
![10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12110236.png)
![Methyl 4-(12-acetyloxy-3,6-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12110237.png)

